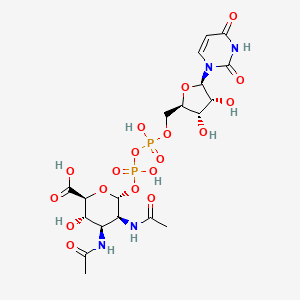
N-(3-aminopropyl)-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-N-hydroxyacetamide is a member of the class of acetohydroxamic acids that is trimethylenediamine bearing N-hydroxy and N-acetyl substituents. It has a role as a metabolite. It derives from a trimethylenediamine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-aminopropyl)-N-hydroxyacetamide and related hydroxyacetamides have been synthesized and characterized for various applications. The synthesis involves reactions like ammonolysis of ethyl esters, dehydration of amine salts, and reaction with lactides or polyglycolides. These compounds have been explored for potential anticonvulsant agents and have applications in peptide syntheses and as intermediates in the preparation of heterocyclic compounds and photographic elements (Zamudio Rivera, Carrillo, & Mancilla, 2000).
Advanced Oxidation Chemistry
Research into the advanced oxidation chemistry of related compounds, like paracetamol, reveals degradation pathways that involve hydroxylation steps leading to various nitrogenous and non-nitrogenous degradation products. This insight is crucial for understanding the chemical biology and analytical chemistry of these compounds (Vogna, Marotta, Napolitano, & d’Ischia, 2002).
Chelating Agent Applications
Hydroxyacetamide derivatives have been studied as potential biodegradable chelating agents in various applications. These include industrial, domestic, and agricultural applications, where they can replace non-biodegradable compounds like EDTA and DTPA, reducing environmental impact (Pinto, Neto, & Soares, 2014).
Application in Drug Synthesis
Hydroxyacetamides are intermediates in the synthesis of various pharmaceuticals. For instance, they have been used in synthesizing key intermediates for drugs acting as agonists for specific receptors, illustrating their importance in pharmaceutical chemistry (Ikunaka, Kato, Sugimori, & Yamada, 2007).
Radiolytic Stability
The radiolytic stability of N,N-di-alkyl-2-hydroxyacetamide derivatives has been assessed. This is crucial for understanding their behavior under gamma irradiation, especially for applications in nuclear chemistry and related fields (Prathibha, Selvan, Venkatesan, Rajeswari, & Antony, 2017).
Eigenschaften
Produktname |
N-(3-aminopropyl)-N-hydroxyacetamide |
|---|---|
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C5H12N2O2/c1-5(8)7(9)4-2-3-6/h9H,2-4,6H2,1H3 |
InChI-Schlüssel |
GESGFMPICZBILN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCCN)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B1264301.png)


![2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B1264308.png)



![1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)

